REACTION_SMILES
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[CH3:15][CH:16]([C:17](=[O:18])[OH:19])[CH3:20].[O:1].[OH2:21].[s:2]1[c:3]2[c:4]([cH:5][cH:6]1)[CH:7]([NH:11][C:12]([CH3:13])=[O:14])[CH2:8][CH2:9][CH2:10]2>>[s:2]1[c:3]2[c:4]([cH:5][cH:6]1)[CH:7]([NH:11][C:12]([CH3:13])=[O:14])[CH2:8][CH2:9][C:10]2=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NC1CCCc2sccc21
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Name
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Type
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product
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Smiles
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CC(=O)NC1CCC(=O)c2sccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |